2-(3-Bromophenyl)-4-(2-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-4-(2-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex heterocyclic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
The synthesis of 2-(3-Bromophenyl)-4-(2-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-bromophenylamine with 2-fluorobenzaldehyde in the presence of a base can form the intermediate, which then undergoes further cyclization to yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(3-Bromophenyl)-4-(2-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions .
Scientific Research Applications
2-(3-Bromophenyl)-4-(2-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-4-(2-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar compounds to 2-(3-Bromophenyl)-4-(2-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole include other benzimidazole derivatives such as:
- 2-(3-Bromophenyl)benzimidazole
- 4-(2-Fluorophenyl)benzimidazole
- Imidazo[1,2-a]pyridines
These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H15BrFN3 |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4-(2-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C22H15BrFN3/c23-15-7-5-6-14(12-15)19-13-21(16-8-1-2-9-17(16)24)27-20-11-4-3-10-18(20)25-22(27)26-19/h1-13,21H,(H,25,26) |
InChI Key |
PMHGNAPKDXXCTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC(=CC=C5)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.